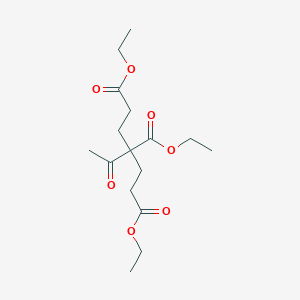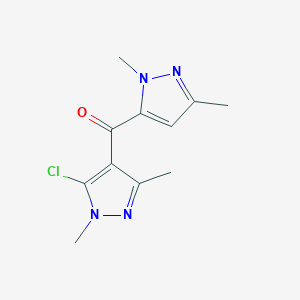
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol (TMT) is a heterocyclic compound that has been extensively studied due to its potential applications in various fields. TMT is a thiazole derivative that has a unique structure with a thienylmethyl group attached to an oxadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is not fully understood. Studies have shown that 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol induces apoptosis in cancer cells by activating the caspase pathway. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In insects, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been shown to disrupt the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In insects, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been shown to disrupt the nervous system, leading to paralysis and death. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments. It is easy to synthesize and has good stability. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is also relatively inexpensive compared to other compounds. However, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has limitations in terms of its solubility. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is poorly soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol. In the medical field, further studies are needed to fully understand the mechanism of action of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol and its potential as an anticancer agent. In the agricultural field, further studies are needed to determine the effectiveness of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol as a pesticide and fertilizer. Additionally, studies are needed to determine the environmental impact of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol and its potential toxicity to non-target organisms.
Conclusion
In conclusion, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is a unique heterocyclic compound that has shown promising results in scientific research. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has potential applications in medicine and agriculture, making it a compound of interest for further study. The synthesis method for 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol is well-established, and the compound has several advantages for lab experiments. However, further studies are needed to fully understand the mechanism of action of 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol and its potential toxicity to non-target organisms.
Aplicaciones Científicas De Investigación
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been studied for its potential applications in medicine and agriculture. In the medical field, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has shown promising results as an anticancer agent. Studies have shown that 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In the agricultural field, 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been studied for its potential use as a pesticide. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. 5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol has also been shown to have plant growth-promoting properties, making it a potential fertilizer.
Propiedades
IUPAC Name |
5-(thiophen-3-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)3-5-1-2-12-4-5/h1-2,4H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOHSFWIZDHFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372521 | |
| Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
262856-02-0 | |
| Record name | 5-(3-thienylmethyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621433.png)
![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)





![2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B1621443.png)
![5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxylic Acid](/img/structure/B1621445.png)



